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Compound of Interest

Compound Name: 4,5-Diphenyl-4-oxazoline-2-thione

Cat. No.: B1270550

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to
characterize the heterocyclic compound 4,5-Diphenyl-4-oxazoline-2-thione. Due to the limited
availability of fully published spectroscopic data for this specific molecule, this guide combines
known data with expected values derived from analogous compounds to offer a thorough

analytical profile.

Compound Profile

4,5-Diphenyl-4-oxazoline-2-thione is a heterocyclic compound featuring a five-membered
oxazoline ring substituted with two phenyl groups and a thione functional group.
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Property Value

IUPAC Name 4,5-diphenyl-3H-1,3-o0xazole-2-thione[1]
CAS Number 6670-13-9[1]

Molecular Formula C15H11NOS[1]

Molecular Weight 253.32 g/mol [1]

Structure

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 4,5-
Diphenyl-4-oxazoline-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally verified NMR data for 4,5-Diphenyl-4-oxazoline-2-thione is not
readily available in the public domain, the expected chemical shifts can be inferred from the
structure and data for similar compounds.

Table 1: Predicted *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4_5-Diphenyl-4-oxazoline-2-thione
https://pubchem.ncbi.nlm.nih.gov/compound/4_5-Diphenyl-4-oxazoline-2-thione
https://pubchem.ncbi.nlm.nih.gov/compound/4_5-Diphenyl-4-oxazoline-2-thione
https://pubchem.ncbi.nlm.nih.gov/compound/4_5-Diphenyl-4-oxazoline-2-thione
https://www.benchchem.com/product/b1270550?utm_src=pdf-body
https://www.benchchem.com/product/b1270550?utm_src=pdf-body
https://www.benchchem.com/product/b1270550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Multiplicity Assighment
) Aromatic protons (10H) of the
~7.2-7.5 Multiplet
two phenyl groups
_ N-H proton of the oxazoline
~8.0-9.0 Broad Singlet

ring

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assignment

~180 - 185 C=S (Thione)

C4 & C5 (Phenyl-substituted carbons on the
~140 - 150 o

oxazoline ring)
~125-135 Aromatic carbons of the phenyl groups

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm~—2)

Intensity

Assignment

~3200 - 3400

Medium, Broad

N-H stretching

~3000 - 3100

Medium

Aromatic C-H stretching

~1600, 1490, 1450

Medium to Strong

Aromatic C=C stretching

~1250 - 1350

Strong

C=S stretching (Thione)

~1100 - 1200

Strong

C-O-C stretching of the

oxazoline ring
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Mass Spectrometry Data

miz Relative Intensity Assighment

253 High Molecular ion [M]*

Fragment corresponding to

165 Moderate [C12Ho]* or similar
rearrangement
109 Moderate Further fragmentation

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorptions due to the aromatic systems and the
thione group.

Table 5: Expected UV-Visible Absorption Maxima

Amax (nm) Molar Absorptivity (g) Assignment
) T — Tt* transitions of the
~250 - 270 High
phenyl groups
n — 7* transition of the C=S
~330 - 350 Moderate

group

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
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Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of 4,5-Diphenyl-4-oxazoline-2-
thione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds). Ensure the sample is
fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and 16-32 scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS)
at O ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for
adequate signal-to-noise ratio.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (KBr Pellet Method):
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o Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide
(KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~1! with a resolution of 4 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent
for techniques like electrospray ionization (ESI).

« lonization: Utilize an appropriate ionization technique. Electron Impact (EI) is common for
providing detailed fragmentation patterns.

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.
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Methodology:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration (typically in the range of
10-4to 10-5 M).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Data Acquisition:

[¢]

Fill a quartz cuvette with the pure solvent to be used as a reference.

[¢]

Fill a second quartz cuvette with the sample solution.

[e]

Scan the sample over a wavelength range of approximately 200-800 nm.

o

Record the absorbance spectrum and identify the wavelengths of maximum absorption
(Amax).

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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Caption: General workflow for spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram illustrates how data from different spectroscopic techniques contribute to the final
structural determination.
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Caption: Integration of spectroscopic data for structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270550#spectroscopic-characterization-of-4-5-
diphenyl-4-oxazoline-2-thione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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